Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)sulfonylmethyl]benzoate
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Overview
Description
Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)sulfonylmethyl]benzoate is a complex organic compound that features a benzoate ester linked to a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)sulfonylmethyl]benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a sulfonyl group and a methyl ester. This can be achieved through reactions involving sulfonyl chlorides and piperazine derivatives under basic conditions.
Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form the methyl benzoate.
Coupling Reaction: The final step involves coupling the piperazine derivative with the methyl benzoate under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)sulfonylmethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or sulfonic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)sulfonylmethyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel polymers and materials with specific properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)sulfonylmethyl]benzoate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The ester group can undergo hydrolysis, releasing the active piperazine derivative, which can then interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)acetate]
- Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)propionate]
- Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)butyrate]
Uniqueness
Methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)sulfonylmethyl]benzoate is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where sulfonyl interactions are crucial.
Properties
IUPAC Name |
methyl 4-[(2,2-dimethyl-3-oxopiperazin-1-yl)sulfonylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-15(2)14(19)16-8-9-17(15)23(20,21)10-11-4-6-12(7-5-11)13(18)22-3/h4-7H,8-10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVNPQGKMMOVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1S(=O)(=O)CC2=CC=C(C=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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